2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Description
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a cyclohexylidene ring, an isopropylamino group, and an isoindole dione moiety
Properties
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-propan-2-yliminobutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-14(2)24-17(20-18(26)12-23(3,4)13-19(20)27)10-7-11-25-21(28)15-8-5-6-9-16(15)22(25)29/h5-6,8-9,14,26H,7,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKOEGMEZHYLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CCCN1C(=O)C2=CC=CC=C2C1=O)C3=C(CC(CC3=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common method starts with the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with an appropriate amine, such as isopropylamine, under reflux conditions in the presence of a base like triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and isoindole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This binding can lead to changes in cellular processes, making it useful for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of a cyclohexylidene ring, an isopropylamino group, and an isoindole dione moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
